REACTION_CXSMILES
|
[CH:1](N1CCCC1=O)=C.[CH:9]1[C:14]([C:15]([O:17][O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:16])=[CH:13][CH:12]=[CH:11][CH:10]=1>>[CH3:1][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:14][C:15]([O:17][O:18][C:19]([CH3:20])([CH3:21])[CH3:22])=[O:16]
|
Name
|
|
Quantity
|
10.76 g
|
Type
|
reactant
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1C(=O)OOC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1C(=O)OOC(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 1 and 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
A clouded viscous solution is obtained
|
Name
|
|
Type
|
|
Smiles
|
CCCCCCCC(=O)OOC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |